molecular formula C15H25NO3S B5705852 N,N-diisobutyl-4-methoxybenzenesulfonamide

N,N-diisobutyl-4-methoxybenzenesulfonamide

Cat. No. B5705852
M. Wt: 299.4 g/mol
InChI Key: SRKRJBHMYDPMMV-UHFFFAOYSA-N
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Description

N,N-diisobutyl-4-methoxybenzenesulfonamide, also known as DBM, is an organic compound that has been extensively studied for its potential therapeutic applications. DBM has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.

Scientific Research Applications

N,N-diisobutyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N,N-diisobutyl-4-methoxybenzenesulfonamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been shown to have anti-angiogenic activity, which may be useful in the treatment of diseases such as macular degeneration and cancer.

Mechanism of Action

The exact mechanism of action of N,N-diisobutyl-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and angiogenesis. N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N,N-diisobutyl-4-methoxybenzenesulfonamide has also been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diisobutyl-4-methoxybenzenesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological properties. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using N,N-diisobutyl-4-methoxybenzenesulfonamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on N,N-diisobutyl-4-methoxybenzenesulfonamide. One area of interest is the development of new derivatives of N,N-diisobutyl-4-methoxybenzenesulfonamide with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N,N-diisobutyl-4-methoxybenzenesulfonamide and its potential therapeutic applications in a variety of diseases. Finally, there is a need for more in vivo studies to determine the efficacy and safety of N,N-diisobutyl-4-methoxybenzenesulfonamide in animal models.

Synthesis Methods

N,N-diisobutyl-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with diisobutylamine in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.

properties

IUPAC Name

4-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-12(2)10-16(11-13(3)4)20(17,18)15-8-6-14(19-5)7-9-15/h6-9,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKRJBHMYDPMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide

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